molecular formula C10H14ClF2N B1457992 1-(3,4-Difluorophenyl)butan-1-amine hydrochloride CAS No. 1864074-36-1

1-(3,4-Difluorophenyl)butan-1-amine hydrochloride

Cat. No.: B1457992
CAS No.: 1864074-36-1
M. Wt: 221.67 g/mol
InChI Key: LCWRHKYZYFAYOG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)butan-1-amine is a chemical compound with the IUPAC name 1-(3,4-difluorophenyl)-1-butanamine . It has a molecular weight of 185.22 . The InChI code for this compound is 1S/C10H13F2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Difluorophenyl)butan-1-amine consists of a butan-1-amine chain attached to a 3,4-difluorophenyl group . The presence of the fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions due to the high electronegativity of fluorine.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For 1-(3,4-Difluorophenyl)butan-1-amine, the presence of the fluorine atoms and the amine group can impact properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(3,4-Difluorophenyl)butan-1-amine hydrochloride is involved in various synthesis processes due to its reactive amine group. For instance, the aminolysis of certain pyrimidinones with various amines, including structurally similar compounds, indicates the reactivity of such amines in producing desired derivatives under specific conditions, such as high dielectric permittivity environments Novakov et al., 2017.

Crystal Structure Analysis

The study of butyrate and 1,3-dioxane derivatives, including those structurally related to 1-(3,4-Difluorophenyl)butan-1-amine, provides insights into the crystal packing and hydrogen bonding in such compounds, which is crucial for understanding their physical and chemical properties Jebas et al., 2013.

Enzymatic Resolution Processes

Compounds structurally related to this compound are used as key building blocks in the synthesis of pharmacologically significant molecules, such as Ticagrelor. The enzymatic resolution processes involving such compounds demonstrate their importance in producing optically pure substances, which is a critical aspect in the synthesis of active pharmaceutical ingredients Wang et al., 2019.

Solution-Phase Synthesis and Bioassay Integration

The integration of solution-phase synthesis with cellular bioassays, using core compounds including butan-1-amine, showcases the application of such compounds in the rapid screening of bioactive molecules. This approach facilitates the discovery of compounds with potential therapeutic effects Chiang et al., 2009.

Optical Detection of Amines

Derivatives of chlorophyll modified to react with amines, including butylamine which is structurally similar to 1-(3,4-Difluorophenyl)butan-1-amine, have been studied for their application in the optical detection of amines. This research has potential applications in environmental monitoring and chemical sensing Tamiaki et al., 2013.

Properties

IUPAC Name

1-(3,4-difluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWRHKYZYFAYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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